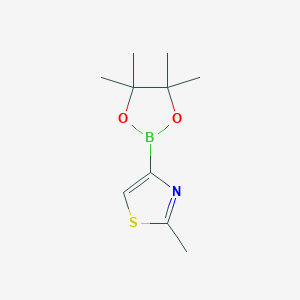
ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate, a mixture of diastereomers, is a chemical compound with the molecular formula C9H15BrO2 and a molecular weight of 235.1182. This compound is characterized by its cyclopropane ring structure, which is a three-membered ring, and the presence of a bromine atom attached to a propyl chain.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate typically begins with cyclopropane-1-carboxylic acid or its derivatives.
Bromination: The cyclopropane ring is brominated using bromine (Br2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4).
Esterification: The resulting bromocyclopropane carboxylic acid is then esterified using ethanol in the presence of an acid catalyst, such as sulfuric acid (H2SO4), to form the ethyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography or recrystallization, is common to obtain the desired diastereomeric mixture.
Types of Reactions:
Oxidation: Ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of ethyl 2-(3-ethylpropyl)cyclopropane-1-carboxylate.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like ammonia (NH3) or sodium azide (NaN3) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Cyclopropane-1,2-dicarboxylic acid, cyclopropane-1-carboxylic acid.
Reduction Products: Ethyl 2-(3-ethylpropyl)cyclopropane-1-carboxylate.
Substitution Products: Various amines or azides depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of brominated compounds with biological systems.
Medicine: It may be explored for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes, including polymer synthesis and catalysis.
Mechanism of Action
The mechanism by which ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate exerts its effects depends on its specific application. For example, in biological systems, the bromine atom may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context of the study and the specific reactions being investigated.
Comparison with Similar Compounds
Ethyl 2-(3-chloropropyl)cyclopropane-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-(3-iodopropyl)cyclopropane-1-carboxylate: Similar structure but with an iodine atom instead of bromine.
Ethyl 2-(3-fluoropropyl)cyclopropane-1-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: Ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate is unique due to the presence of the bromine atom, which imparts different chemical reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is larger and more polarizable, leading to distinct reactivity patterns in chemical reactions.
Properties
CAS No. |
1902162-58-6 |
|---|---|
Molecular Formula |
C9H15BrO2 |
Molecular Weight |
235.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



